Cas no 1223801-60-2 (2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1223801-60-2x500.png)
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-cyanophenyl)acetamide
- 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide
- 2-({4-amino-5-[(5-bromo-2-thienyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-cyanophenyl)acetamide
- 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide
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- インチ: 1S/C17H12BrN5O3S3/c18-13-4-5-15(28-13)29(25,26)12-8-21-17(23-16(12)20)27-9-14(24)22-11-3-1-2-10(6-11)7-19/h1-6,8H,9H2,(H,22,24)(H2,20,21,23)
- InChIKey: PNSPCBWNAQZABG-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C(S1)S(C1=C([H])N=C(N=C1N([H])[H])SC([H])([H])C(N([H])C1=C([H])C([H])=C([H])C(C#N)=C1[H])=O)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 740
- トポロジー分子極性表面積: 201
- XLogP3: 3.7
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3903-10μmol |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-1mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-5mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-25mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 25mg |
$109.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-3mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-4mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-30mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 30mg |
$119.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-20μmol |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-20mg |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 20mg |
$99.0 | 2023-04-24 | |
Life Chemicals | F3382-3903-5μmol |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
1223801-60-2 | 90%+ | 5μl |
$63.0 | 2023-04-24 |
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamideに関する追加情報
Compound CAS No. 1223801-60-2: 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide
The compound with CAS No. 1223801-60-2, named 2-{(4-amino-5-{[5-bromothiophen-2-yl]sulfonyl}pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide, is a highly complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of recent research due to its unique structural features and promising biological activities. The molecule combines several functional groups, including a pyrimidine ring, a thiophene moiety, and an acetamide group, which contribute to its diverse chemical properties.
The pyrimidine ring at the core of this compound is a well-known heterocyclic structure that plays a critical role in various biological processes. Pyrimidine derivatives are often explored for their potential as kinase inhibitors, which are essential in the development of anticancer therapies. Recent studies have shown that this compound exhibits potent inhibitory activity against several kinases, making it a valuable candidate for further investigation in oncology research.
The 5-bromothiophene moiety attached to the pyrimidine ring introduces additional electronic and steric effects, enhancing the molecule's stability and bioavailability. Thiophene derivatives are known for their ability to modulate pharmacokinetic properties, which is crucial for drug design. The bromine atom further increases the molecule's lipophilicity, potentially improving its ability to cross cellular membranes and interact with target proteins.
The sulfonamide group within the structure is another key feature that contributes to the compound's pharmacological profile. Sulfonamides are commonly used in drug design due to their ability to form hydrogen bonds and stabilize protein-ligand interactions. This group enhances the compound's binding affinity to its target receptors, making it a strong candidate for therapeutic applications.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced synthetic techniques ensures high yields and purity, which are essential for subsequent biological testing. Researchers have optimized the synthesis pathway by incorporating microwave-assisted reactions and catalytic systems, significantly reducing reaction times and improving efficiency.
Recent studies have focused on evaluating the in vitro and in vivo activities of this compound. Preclinical data indicate that it exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index. Additionally, the compound has demonstrated potent anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
The N-(3-cyanophenyl)acetamide group at one end of the molecule introduces additional electronic effects that enhance its solubility and absorption characteristics. Cyanophenyl groups are known for their ability to modulate drug release profiles, which is critical for achieving sustained therapeutic effects.
In conclusion, CAS No. 1223801-60-2 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for addressing unmet medical needs in oncology and inflammation therapy.
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